5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine
Description
Structural Classification and IUPAC Nomenclature
The compound 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine belongs to the class of fused heterobicyclic systems incorporating boron and sulfur functionalities. Its IUPAC name derives from the parent heterocycle, pyrrolo[3,2-b]pyrazine, which consists of a pyrrole ring fused to a pyrazine at positions 3 and 2 (Figure 1). The numbering prioritizes the pyrazine moiety, with the pyrrole fused across the 3,2-positions.
The substituents are assigned as follows:
- A phenylsulfonyl group (-SO~2~C~6~H~5~) at position 5.
- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at position 6.
This boron-containing substituent is a pinacol boronic ester, a common protecting group for boronic acids in cross-coupling reactions. The dioxaborolane ring stabilizes the boron center through chelation, enhancing its utility in synthetic applications.
Structural Features :
- The pyrrolo[3,2-b]pyrazine core exhibits aromaticity due to delocalized π-electrons across the fused rings, with nitrogen lone pairs contributing to the conjugated system.
- The boron atom in the dioxaborolane group adopts a tetrahedral geometry , coordinated to two oxygen atoms from the pinacol ligand.
- The phenylsulfonyl group introduces electron-withdrawing effects , polarizing the heterocycle and influencing reactivity.
| Feature | Description |
|---|---|
| Core structure | Pyrrolo[3,2-b]pyrazine (fused 6-5 bicyclic system) |
| Substituents | -SO~2~C~6~H~5~ (position 5), dioxaborolane (position 6) |
| Aromaticity | 10 π-electrons (6 from pyrazine, 4 from pyrrole) |
| Boron coordination | Tetrahedral, stabilized by pinacol ligand |
Historical Context in Heterocyclic Chemistry
The synthesis of boron-containing heterocycles like this compound reflects two key trends in modern organic chemistry:
Integration of Boron into Aromatic Systems :
Early work on pyrrole derivatives, such as those described in 1834, laid the foundation for understanding heteroaromaticity. The incorporation of boron into such systems gained traction with the development of Miyaura borylation in the late 20th century, which enabled efficient C-B bond formation on aromatic substrates. This compound’s dioxaborolane group exemplifies the application of these methods to complex heterocycles.Evolution of Fused Pyrrole-Pyrazine Systems :
Pyrrolo-pyrazines emerged as targets due to their bioisosteric potential , mimicking indole alkaloids while offering tunable electronic properties. The 2021 synthesis of pyrrolo[3,2-b]pyrroles with B/N doping demonstrated how boron integration enhances optoelectronic properties, paralleling the rationale for incorporating dioxaborolane groups in the subject compound.Sulfone Functionalization :
The phenylsulfonyl group’s introduction follows precedents like 5-(phenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine (PubChem CID 121231702), where sulfonation improves stability and directs electrophilic substitution.
Milestones in Related Syntheses :
- 2007 : Synthesis of thieno-fused pyrrolo[1,2-a]pyrazines highlighted strategies for appending heteroatoms to bicyclic cores.
- 2021 : Doubly B/N-doped pyrrolo[3,2-b]pyrroles achieved peak molar extinction coefficients >150,000, showcasing boron’s role in modulating absorption.
- 2024 : Industrial-scale Miyaura borylation protocols enabled cost-effective production of aryl boronic esters, directly relevant to this compound’s dioxaborolane group.
Properties
CAS No. |
1350994-87-4 |
|---|---|
Molecular Formula |
C18H20BN3O4S |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
5-(benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C18H20BN3O4S/c1-17(2)18(3,4)26-19(25-17)15-12-14-16(21-11-10-20-14)22(15)27(23,24)13-8-6-5-7-9-13/h5-12H,1-4H3 |
InChI Key |
JXSKRZSEAWJBCQ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3N2S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Bromo-5H-pyrrolo[3,2-b]pyrazine
The precursor 5-bromo-5H-pyrrolo[3,2-b]pyrazine is synthesized via cyclization of brominated pyridine derivatives. For example, 5-bromo-2-methylpyridin-3-amine undergoes cyclization under acidic conditions to form the bicyclic core.
Sulfonylation at Position 5
The NH group at position 5 reacts with phenylsulfonyl chloride in dichloromethane (DCM) with a base (e.g., triethylamine) to yield 5-(phenylsulfonyl)-5H-pyrrolo[3,2-b]pyrazine.
Conditions :
Suzuki-Miyaura Coupling at Position 6
The bromine at position 6 undergoes cross-coupling with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-boronic acid pinacol ester under palladium catalysis.
Conditions :
- Catalyst: PdCl₂(dppf)-CH₂Cl₂ (5 mol%)
- Base: K₂CO₃ (3 eq)
- Solvent: 1,4-Dioxane/water (3:1)
- Temperature: 80°C (microwave-assisted)
- Time: 2 hours
- Yield: 70–86%.
Suzuki-First Approach
Suzuki Coupling of 5-Bromo Intermediate
The brominated precursor directly reacts with the boronic ester via Suzuki coupling before sulfonylation. This method is advantageous when the boronic ester tolerates subsequent sulfonylation conditions.
Conditions :
Post-Coupling Sulfonylation
The NH group at position 5 is sulfonylated post-coupling using phenylsulfonyl chloride.
Conditions :
Comparative Analysis of Methods
| Parameter | Sulfonylation-First | Suzuki-First |
|---|---|---|
| Overall Yield | 60–70% | 55–65% |
| Functional Group Tolerance | High (boronic ester stable) | Moderate (sulfonylation may require protecting groups) |
| Purification Complexity | Moderate (chromatography) | High (multiple intermediates) |
| Scalability | Suitable for gram-scale | Limited by Pd residues |
The sulfonylation-first route offers higher yields due to fewer side reactions, while the Suzuki-first method avoids potential NH group incompatibility during coupling.
Optimization Challenges
Boronic Ester Stability
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is prone to protodeboronation under acidic conditions. Using weakly basic solvents (e.g., dioxane) and avoiding protic environments during sulfonylation mitigates this.
Palladium Catalyst Selection
Bulky ligands like dppf enhance coupling efficiency by preventing undesired homocoupling. Catalyst loading below 5 mol% reduces costs without compromising yield.
Solvent Effects
Polar aprotic solvents (DMF, dioxane) improve sulfonylation rates but may complicate boronic ester handling. Mixed solvent systems (dioxane/water) balance reactivity and stability.
Chemical Reactions Analysis
Types of Reactions
5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The phenylsulfonyl and dioxaborolan groups can participate in nucleophilic and electrophilic substitution reactions.
Coupling Reactions: The dioxaborolan group enables Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions can produce biaryl compounds, while oxidation reactions can yield sulfone derivatives .
Scientific Research Applications
5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can act as an electrophile, while the dioxaborolan group can participate in boron-mediated reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Differences: The target compound’s pyrrolo[3,2-b]pyrazine core distinguishes it from pyrrolo[2,3-b]pyrazines () and pyrrolo[2,3-b]pyridines (). Non-fused pyrazines () lack the bicyclic system, reducing steric complexity and electronic delocalization.
Substituent Effects :
- The phenylsulfonyl group at position 5 is a strong electron-withdrawing group, increasing electrophilicity and stability compared to tosyl () or unsubstituted analogues. This group may also improve solubility in polar solvents .
- The boronate ester at position 6 enables cross-coupling reactions, similar to other boron-containing heterocycles (e.g., ). However, the fused pyrrolo-pyrazine system may alter reactivity compared to simpler pyrazines due to steric hindrance.
Pharmacological Potential
- Kinase Inhibition : FGFR kinase inhibitors () share sulfonyl groups critical for ATP-binding pocket interactions. The target’s phenylsulfonyl moiety may confer similar activity, though empirical data is lacking.
- GSK-3β/CDK5 Modulation : Pyrrolo-pyrazines like aloisine () inhibit cyclin-dependent kinases. The boronate group in the target compound could enable prodrug strategies or modulate selectivity.
Biological Activity
The compound 5-(phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5H-pyrrolo[3,2-b]pyrazine (CAS No. 1333344-24-3) is part of a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C20H22BNO4S
- Molecular Weight : 383.27 g/mol
- Structure : The compound features a pyrrolo[3,2-b]pyrazine core substituted with a phenylsulfonyl group and a dioxaborolane moiety.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the phenylsulfonyl group enhances its interaction with protein targets, potentially modulating their activity.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies showed that related compounds can inhibit tubulin polymerization and induce apoptosis in cancer cell lines such as A375/TxR cells. These effects were associated with cell cycle arrest in the G2/M phase and inhibition of colony formation .
- IC50 values for related compounds have been reported as low as 2.4 nM against various cancer cell lines, suggesting potent anticancer activity .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity:
- Compounds in this class have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell wall synthesis .
Case Studies
- Study on Antiproliferative Activity :
- Mechanistic Insights :
Table 1: Biological Activity Summary
| Activity Type | Compound Structure | IC50 Value (nM) | Target Cell Line |
|---|---|---|---|
| Anticancer | Similar to pyrrolo[3,2-b]pyrazine | 2.4 | A375/TxR |
| Antiproliferative | Various analogs | 5.5 - 48.7 | Melanoma & Breast Cancer |
| Antimicrobial | Related sulfonamide derivatives | Varies | Various Bacterial Strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
